molecular formula C12H13NO4 B8386941 8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No. B8386941
M. Wt: 235.24 g/mol
InChI Key: MYMBGDSQUPSQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

8-ethoxy-2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde

InChI

InChI=1S/C12H13NO4/c1-3-16-10-5-8(6-14)4-9-11(10)17-7(2)12(15)13-9/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

MYMBGDSQUPSQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1OC(C(=O)N2)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL screw cap vial was added 8-hydroxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde 398A (0.619 g, 2.99 mmol) and cesium carbonate (0.973 g, 2.99 mmol). The mixture was suspended in DMF (5.98 mL) and then cooled in an ice bath. Iodoethane (0.241 mL, 2.99 mmol) was added in 2 portions over 5 minutes. The reaction mixture was stirred for 2 hr, slowly warmed to 23° C., and the stirred for 18 hr. The crude material was purified by prep HPLC-MS (30-50% MeCN in water, basic mode) and the fractions were collected and concentrated in vacuo. The resulting solid was isolated by filtration, washed with water and dried in vacuo to give a tan solid (0.404 g, 57% yield): 1H NMR (400 MHz, DMSO-d6) δ ppm 1.36 (t, J=6.95 Hz, 3H) 1.46 (d, J=6.82 Hz, 3H) 4.14 (qd, J=6.99, 1.77 Hz, 2H) 4.72-4.88 (m, 1H) 7.07 (d, J=1.77 Hz, 1H) 7.24 (d, J=1.77 Hz, 1H) 9.82 (s, 1H) 10.92 (s, 1H). ESI-MS: m/z 236.1 (M+H)+.
Name
8-hydroxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
Quantity
0.619 g
Type
reactant
Reaction Step One
Quantity
0.973 g
Type
reactant
Reaction Step One
Quantity
0.241 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.98 mL
Type
solvent
Reaction Step Three
Name
Yield
57%

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